

Head-to-Head Preclinical Comparison: EST73502

- A Novel Dual-Target Analgesic

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Compound of Interest

Compound Name: EST73502

Cat. No.: B10824836

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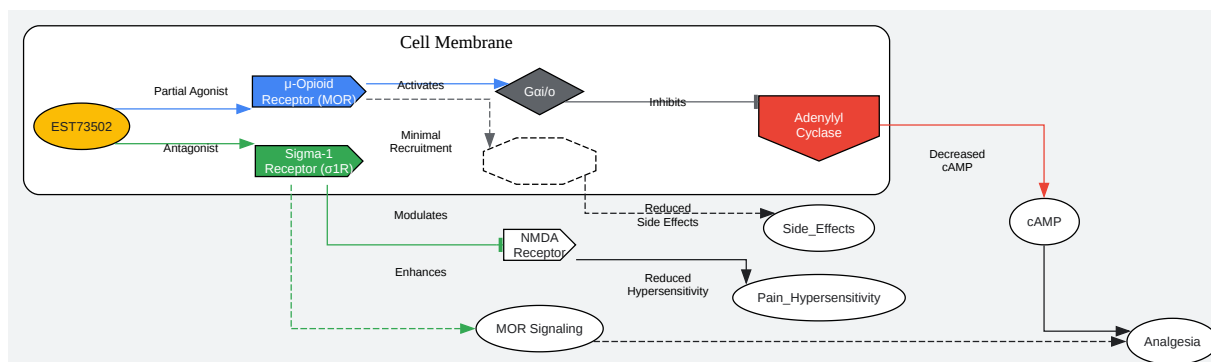
This guide provides an objective comparison of the preclinical performance of **EST73502** (also known as WLB-73502), a novel dual μ -opioid receptor (MOR) partial agonist and sigma-1 receptor (σ 1R) antagonist, against the standard opioids morphine and oxycodone. The data presented is compiled from key preclinical studies to highlight the analgesic efficacy and safety profile of this compound.

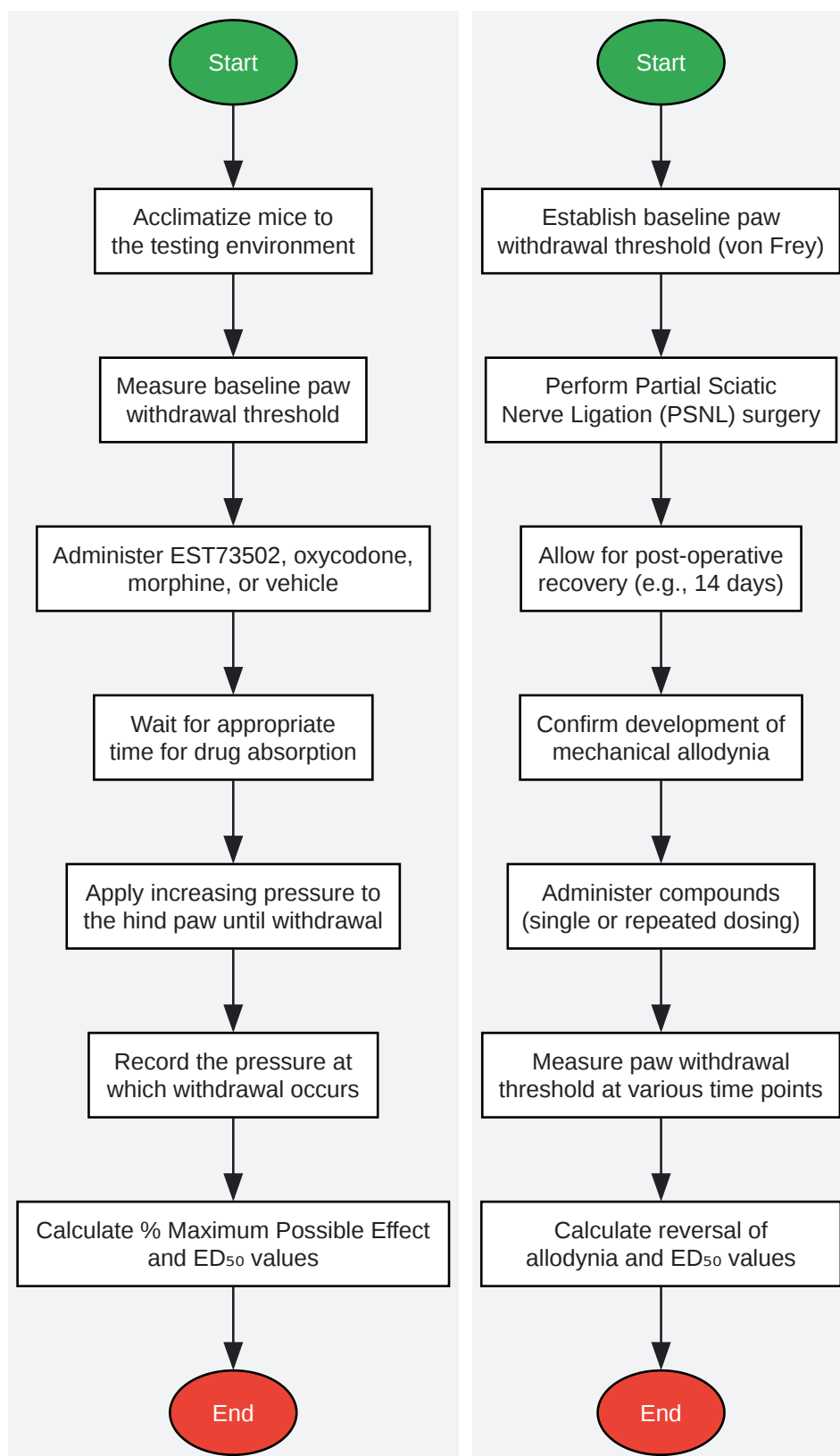
Mechanism of Action

EST73502 is a selective and orally active compound that can penetrate the blood-brain barrier. [1] Its dual mechanism of action involves:

- μ -Opioid Receptor (MOR) Partial Agonism:** It acts as a partial agonist at the MOR, primarily signaling through the G-protein pathway with minimal recruitment of β -arrestin-2. [2][3][4] This biased signaling is hypothesized to contribute to its improved safety profile.
- Sigma-1 Receptor (σ 1R) Antagonism:** It antagonizes the σ 1R, a protein known to modulate opioid analgesia and contribute to pain hypersensitivity. [3][5] This action is thought to enhance the analgesic effects of MOR activation, particularly in neuropathic pain states. [3]

Signaling Pathway Overview





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